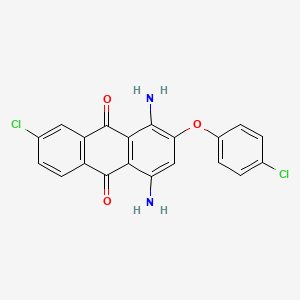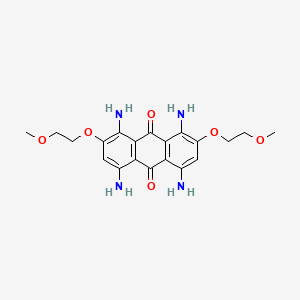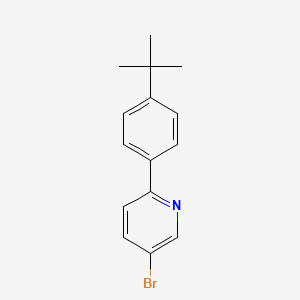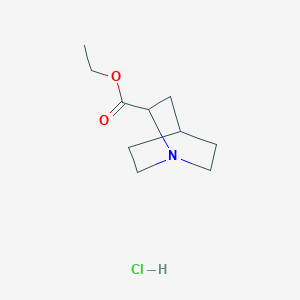
Ethyl quinuclidine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl quinuclidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl quinuclidine-2-carboxylate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of quinuclidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl quinuclidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidine-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinuclidine-2-carboxylic acid.
Reduction: Quinuclidine-2-carbinol.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl quinuclidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl quinuclidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl quinuclidine-2-carboxylate hydrochloride can be compared with other quinuclidine derivatives, such as:
- Quinuclidine-3-carboxylate hydrochloride
- Quinuclidine-4-carboxylate hydrochloride
- Ethyl quinuclidine-4-carboxylate hydrochloride
Uniqueness
This compound is unique due to its specific position of the carboxylate group on the quinuclidine ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to other quinuclidine derivatives.
Eigenschaften
Molekularformel |
C10H18ClNO2 |
|---|---|
Molekulargewicht |
219.71 g/mol |
IUPAC-Name |
ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-8-3-5-11(9)6-4-8;/h8-9H,2-7H2,1H3;1H |
InChI-Schlüssel |
BJWBINNBXBSRNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2CCN1CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
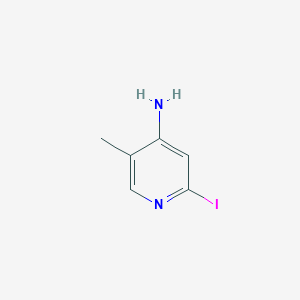
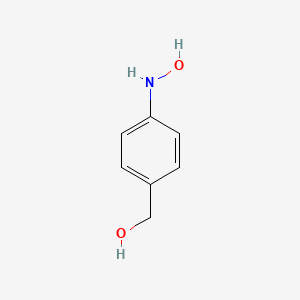
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)

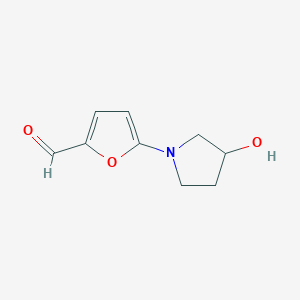

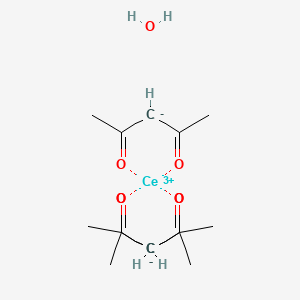
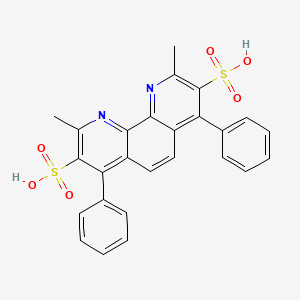
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
